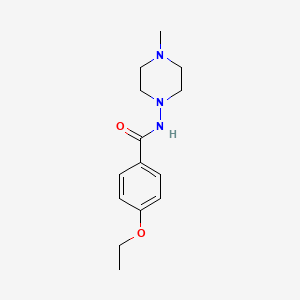

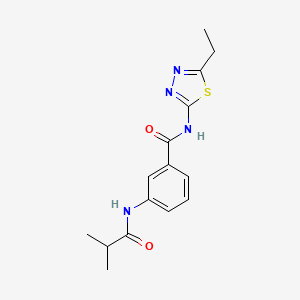

4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide, also known as E-4031, is a chemical compound that is commonly used in scientific research. It belongs to the class of drugs known as potassium channel blockers, which are used to study the role of ion channels in various physiological processes.

Wirkmechanismus

4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide works by blocking the hERG potassium channel, which is responsible for the repolarization of cardiac cells. This leads to a prolongation of the action potential duration and an increase in the QT interval on an electrocardiogram. 4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide also blocks other potassium channels, such as the Kv1.5 channel, which is involved in regulating the excitability of smooth muscle cells.

Biochemical and Physiological Effects

The main biochemical and physiological effect of 4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide is the prolongation of the action potential duration and the increase in the QT interval on an electrocardiogram. This can lead to an increased risk of arrhythmias and sudden cardiac death. 4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide also has effects on neuronal excitability and synaptic transmission, which can be useful in studying the role of ion channels in the nervous system.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide in lab experiments is its specificity for the hERG potassium channel. This allows researchers to study the effects of this channel on cardiac repolarization without affecting other ion channels. However, 4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide also has limitations, such as its potential to cause arrhythmias and its effects on other potassium channels. Researchers must be careful when using 4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide in experiments and should take precautions to minimize the risk of adverse effects.

Zukünftige Richtungen

There are several future directions for the use of 4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide in scientific research. One direction is to study the effects of 4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide on other ion channels and their role in various physiological processes. Another direction is to develop new drugs that target specific ion channels, such as the hERG potassium channel, for the treatment of arrhythmias and other cardiac disorders. Finally, 4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide could be used to study the effects of ion channels on neuronal excitability and synaptic transmission in more detail, which could lead to new treatments for neurological disorders.

Synthesemethoden

The synthesis of 4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide involves the reaction of 4-methyl-1-piperazinecarboxylic acid with 4-chloro-3-nitrobenzoic acid in the presence of triethylamine and dimethylformamide. The resulting product is then reduced with sodium dithionite to give 4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide. The overall yield of this synthesis method is around 30%.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide is commonly used in scientific research to study the role of ion channels in various physiological processes. It is particularly useful in studying the role of the hERG potassium channel, which is involved in cardiac repolarization. 4-ethoxy-N-(4-methyl-1-piperazinyl)benzamide is also used to study the effects of ion channels on neuronal excitability and synaptic transmission.

Eigenschaften

IUPAC Name |

4-ethoxy-N-(4-methylpiperazin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-3-19-13-6-4-12(5-7-13)14(18)15-17-10-8-16(2)9-11-17/h4-7H,3,8-11H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLGJUAZQOLHSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NN2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-methylpiperazin-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764061.png)

![2-thiophenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5764063.png)

![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)

![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)

![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)

![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)

![N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5764139.png)